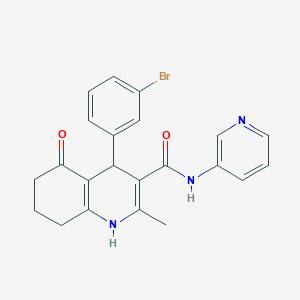
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is an organic compound with a unique structure that includes a propynyl group attached to an ethanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride typically involves the reaction of propargyl alcohol with ethanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize efficiency and yield. The product is then purified using standard industrial purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration or hydrogenation.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products
Substitution Products: Formation of sulfonamides or sulfonate esters.
Addition Products: Formation of alkenes or alkanes from the alkyne group.
Oxidation Products: Formation of sulfonic acids.
Scientific Research Applications
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The alkyne group can participate in addition reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-propyn-1-yloxy)ethanol
- 2-(2-propyn-1-yloxy)ethylamine
- 2-(2-propyn-1-yloxy)benzoic acid
Uniqueness
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and an alkyne group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its reactivity and stability also make it valuable in various research applications.
Properties
Molecular Formula |
C5H7FO3S |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-prop-2-ynoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FO3S/c1-2-3-9-4-5-10(6,7)8/h1H,3-5H2 |
InChI Key |
HVQHLNVMEKMUEA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)




![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)

![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)
![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)
